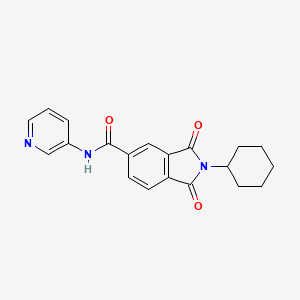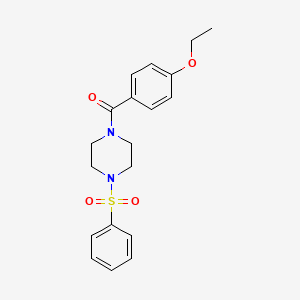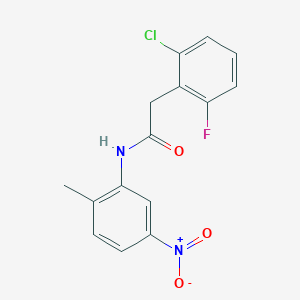
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-cyanophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-cyanophenyl)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been shown to have therapeutic potential in various metabolic disorders.
Mecanismo De Acción
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-cyanophenyl)acetamide activates AMPK by allosterically binding to the γ-subunit of the enzyme, leading to conformational changes that enhance its phosphorylation by upstream kinases such as liver kinase B1 (LKB1) and calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2). AMPK activation by this compound leads to the phosphorylation of various downstream targets involved in energy metabolism, such as acetyl-CoA carboxylase (ACC) and 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR).
Biochemical and Physiological Effects:
AMPK activation by this compound has been shown to have various biochemical and physiological effects. In skeletal muscle cells, this compound increases glucose uptake and fatty acid oxidation, leading to improved insulin sensitivity and reduced lipid accumulation. In liver cells, this compound inhibits lipogenesis and promotes fatty acid oxidation, leading to reduced hepatic steatosis. In adipocytes, this compound increases glucose uptake and promotes lipolysis, leading to reduced adiposity. In cancer cells, this compound induces autophagy and inhibits cell proliferation, leading to reduced tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-cyanophenyl)acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has high potency and selectivity for AMPK activation, making it a useful tool for studying the role of AMPK in cellular metabolism. However, this compound has some limitations as well. It has poor solubility in water, which can limit its use in cell-based assays. It can also have off-target effects on other kinases, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-cyanophenyl)acetamide. One direction is to study its effects on other metabolic pathways beyond energy metabolism, such as inflammation and oxidative stress. Another direction is to develop more potent and selective AMPK activators based on the structure of this compound. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans for the treatment of metabolic disorders.
Métodos De Síntesis
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-cyanophenyl)acetamide can be synthesized through a multistep process starting from 4-chloro-3,5-dimethylphenol. The synthesis involves the reaction of 4-chloro-3,5-dimethylphenol with 2-cyanophenylacetic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate this compound. This intermediate is then purified and treated with a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the final product, this compound.
Aplicaciones Científicas De Investigación
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-cyanophenyl)acetamide has been extensively studied for its potential therapeutic applications in various metabolic disorders such as diabetes, obesity, and cancer. AMPK activation by this compound has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, liver cells, and adipocytes. This compound has also been shown to inhibit lipogenesis and promote fatty acid oxidation in liver cells, leading to a reduction in hepatic steatosis. In addition, this compound has been shown to induce autophagy and inhibit cell proliferation in cancer cells.
Propiedades
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-cyanophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-11-7-14(8-12(2)17(11)18)22-10-16(21)20-15-6-4-3-5-13(15)9-19/h3-8H,10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGKVILRBHGZID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-({[(2-furylmethyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B5785092.png)



![1-[4-amino-6-methyl-2-(4-nitrophenyl)-5-pyrimidinyl]ethanone](/img/structure/B5785115.png)

![methyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5785127.png)

![2-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5785136.png)
![3-{5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5785141.png)

